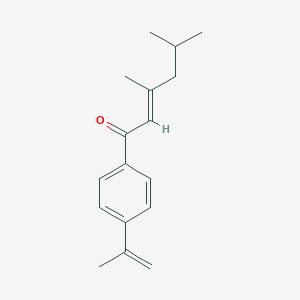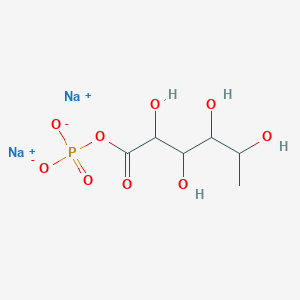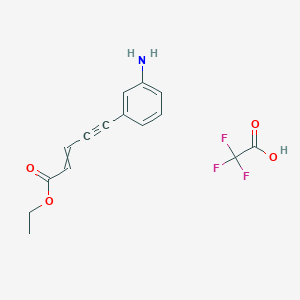![molecular formula C12H11N5O B14105315 N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14105315.png)
N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyridine ring connected through a carbohydrazide linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-pyrazinoic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanol solution, where the mixture is refluxed with stirring at 60°C for approximately 5 hours. After the reaction is complete, the solution is filtered, and the product is obtained as colorless crystals after a period of crystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)pyrazine-2-carboxamide: This compound shares a similar pyrazine and pyridine structure but differs in the functional groups attached to the rings.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring, but with different substituents and functional groups.
Pyrazinamide: A well-known compound with a pyrazine ring, used as an anti-tubercular agent.
Uniqueness
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of pyrazine and pyridine rings connected through a carbohydrazide linkage. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Eigenschaften
Molekularformel |
C12H11N5O |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-9(10-2-4-13-5-3-10)16-17-12(18)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,18)/b16-9- |
InChI-Schlüssel |
FDOVHAATHTXBQP-SXGWCWSVSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=NC=C2 |
Kanonische SMILES |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=NC=C2 |
Löslichkeit |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
![1-(5-Methylfuran-2-yl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105254.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105262.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14105265.png)



![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14105300.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)

